molecular formula C12H11N3O2 B13406594 N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide

N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B13406594
M. Wt: 229.23 g/mol
InChI Key: YOQSKVQHJRKCNL-UHFFFAOYSA-N
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Description

N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide is an organic compound characterized by the presence of a dicyanophenyl group attached to a hydroxy-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide typically involves the reaction of 3,4-dicyanophenylamine with 2-hydroxy-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of N-(3,4-dicyanophenyl)-2-oxopropanamide.

    Reduction: Formation of N-(3,4-diaminophenyl)-2-hydroxy-2-methylpropanamide.

    Substitution: Formation of nitro or halogen-substituted derivatives of the compound.

Scientific Research Applications

N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions. Additionally, its structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydroxyphenyl)propanoic acid: Known for its antioxidant properties.

    Bisorthodinitriles: Used in the preparation of semiconductors and organic polymers.

    Resorcinol diphthalonitrile ether: Utilized in the synthesis of high-performance resins.

Uniqueness

N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide is unique due to its combination of a dicyanophenyl group and a hydroxy-methylpropanamide moiety

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C12H11N3O2/c1-12(2,17)11(16)15-10-4-3-8(6-13)9(5-10)7-14/h3-5,17H,1-2H3,(H,15,16)

InChI Key

YOQSKVQHJRKCNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C#N)O

Origin of Product

United States

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